molecular formula C21H28N2 B12505009 1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

Cat. No.: B12505009
M. Wt: 308.5 g/mol
InChI Key: MPMHDLYFIOMWBE-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring, with one benzyl group containing an ethyl substituent and the other containing a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 4-ethylbenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), organic solvents like dichloromethane (CH₂Cl₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperazine derivatives

    Substitution: Various substituted benzyl piperazines

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
  • 1-[(4-Ethylphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
  • 1-[(4-Methylphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

Uniqueness

1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the benzyl groups. The presence of both ethyl and methyl substituents can influence its chemical reactivity, biological activity, and overall properties compared to other similar piperazine derivatives.

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2/c1-3-19-8-10-21(11-9-19)17-23-14-12-22(13-15-23)16-20-6-4-18(2)5-7-20/h4-11H,3,12-17H2,1-2H3

InChI Key

MPMHDLYFIOMWBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C

Origin of Product

United States

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